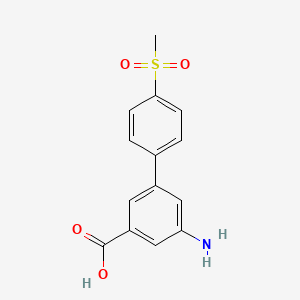

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid

Description

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid is a benzoic acid derivative with a molecular formula of C₁₄H₁₃NO₄S (monoisotopic mass: 215.025 g/mol). Its structure features a benzoic acid core substituted with an amino group at position 3 and a methylsulfonylphenyl group at position 5 (para to the sulfonyl group) . This compound has garnered attention in medicinal chemistry due to its role as an intermediate in synthesizing derivatives with anticancer properties. For example, derivatives such as 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid demonstrated 92% inhibition of HeLa cancer cells in vitro, attributed to histone deacetylase (HDAC) inhibition .

Properties

IUPAC Name |

3-amino-5-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(18,19)13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPMYWHAXLBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691643 | |

| Record name | 5-Amino-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-33-8 | |

| Record name | 5-Amino-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylsulfonylphenylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted aromatic compounds .

Scientific Research Applications

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-amino-5-(4-methylsulfonylphenyl)benzoic acid with related benzoic acid derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃ in the target compound) enhance polarity and may improve membrane permeability compared to electron-donating groups like -OCH₃ .

- The methylsulfonyl group in the target compound contributes to higher solubility in organic phases, as seen in emulsion liquid membrane extraction studies, where benzoic acid derivatives with larger distribution coefficients (e.g., m = 25.8 for benzoic acid vs. 1.2 for acetic acid) are extracted more efficiently .

Biological Activity

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, also referred to as Methylsulfonephenylaminobenzoic acid or 3-MSB, has garnered attention in the field of medicinal chemistry, particularly for its potential applications in oncology. This compound, with the molecular formula C14H13NO4S and a molecular weight of 303.33 g/mol, exhibits significant biological activity primarily through its inhibitory effects on cancer cell proliferation.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a methylsulfonyl phenyl moiety, which contribute to its unique biological properties. It is a white powder with a melting point between 188°C and 192°C and has limited solubility in water (0.05 g/L), although it is soluble in organic solvents like ethanol and methanol.

Research indicates that this compound inhibits cancer cell growth by targeting enzymes involved in nucleotide biosynthesis. These enzymes are crucial for DNA replication and cell division, making this compound a promising candidate for cancer therapeutics. The inhibition of these enzymatic pathways disrupts the proliferation of cancer cells, positioning it as a potential anti-cancer agent.

Anticancer Activity

The anticancer efficacy of this compound has been demonstrated through various studies:

- Cell Proliferation Inhibition : In vitro studies reveal that the compound effectively inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines indicate significant potency against tumor growth .

- Mechanistic Insights : The compound's mechanism involves interference with nucleotide synthesis pathways, which are essential for rapidly dividing cancer cells. This action may also lead to apoptosis in malignant cells, enhancing its therapeutic potential.

Comparative Studies

A comparative analysis with similar compounds shows that this compound exhibits superior activity due to its specific structural features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-5-nitrobenzoic acid | C7H6N2O4 | Contains a nitro group affecting reactivity |

| 3-Amino-5-(4-carboxyphenyl)benzoic acid | C14H13NO4 | Carboxylic acid group enhances solubility |

| 3-Amino-5-methylbenzoic acid | C8H9NO2 | Simpler structure with fewer functional groups |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | Sulfamoyl group adds antibacterial properties |

The unique combination of functional groups in this compound enhances its anticancer properties compared to structurally similar compounds.

Research Findings

Further investigations into the biological activity of this compound have revealed:

- Enzymatic Interactions : Current studies focus on how this compound interacts with specific enzymes involved in nucleotide metabolism. Understanding these interactions is crucial for assessing its efficacy and potential side effects when used in combination with other therapeutic agents .

- Potential Side Effects : While promising as an anticancer agent, ongoing research aims to elucidate any possible adverse effects associated with its use, particularly in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.